molecular formula C11H15BrN2 B12051249 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine CAS No. 1142194-76-0

2-Bromo-4-(2-methyl-1-piperidinyl)pyridine

Cat. No.: B12051249
CAS No.: 1142194-76-0
M. Wt: 255.15 g/mol
InChI Key: BVLMHFYRELNCEN-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine typically involves the bromination of 4-(2-methyl-1-piperidinyl)pyridine. One common method is to start with 4-(2-methyl-1-piperidinyl)pyridine and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methyl-1-piperidinyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Coupling Products: Biaryl compounds are common products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-4-(2-methyl-1-piperidinyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine in biological systems is not well-documented. similar compounds often interact with specific enzymes or receptors, modulating their activity. For instance, piperidine derivatives are known to inhibit certain kinases, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

1142194-76-0

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-4-(2-methylpiperidin-1-yl)pyridine

InChI

InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

BVLMHFYRELNCEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=NC=C2)Br

Origin of Product

United States

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